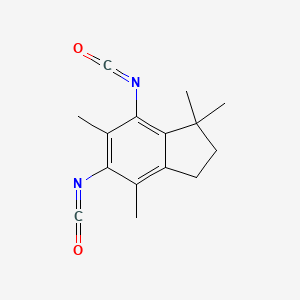
5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C15H18N2O2 It is a derivative of 1H-indene and contains two isocyanate groups at the 5 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with 1,1,4,6-tetramethyl-2,3-dihydro-1H-indene.
Nitration: The starting material undergoes nitration to introduce nitro groups at the 5 and 7 positions.
Reduction: The nitro groups are then reduced to amines.
Isocyanation: Finally, the amines are converted to isocyanates using phosgene or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanates to form ureas.
Alcohols: React with isocyanates to form urethanes.
Catalysts: Catalysts such as dibutyltin dilaurate can be used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Materials Science: Used in the synthesis of polyurethanes and other polymers with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene involves the reactivity of the isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of ureas and urethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles.
Comparison with Similar Compounds
Similar Compounds
1,1,4,6-Tetramethyl-2,3-dihydro-1H-indene: Lacks the isocyanate groups and has different reactivity.
1,1,5,6-Tetramethyl-2,3-dihydro-1H-indene: Similar structure but different substitution pattern.
Benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl-: Contains isocyanate groups but has a benzene ring instead of an indene structure.
Uniqueness
5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene is unique due to the presence of isocyanate groups at specific positions on the indene ring
Properties
CAS No. |
144810-25-3 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4,6-diisocyanato-3,3,5,7-tetramethyl-1,2-dihydroindene |
InChI |
InChI=1S/C15H16N2O2/c1-9-11-5-6-15(3,4)12(11)14(17-8-19)10(2)13(9)16-7-18/h5-6H2,1-4H3 |
InChI Key |
OLARRVRGMZMJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(C2=C(C(=C1N=C=O)C)N=C=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















